Cas no 2092620-31-8 (BrC1=CC=C(C(=C1CO)Cl)F)

The compound BrC1=CC=C(C(=C1CO)Cl)F is a halogenated aromatic derivative featuring bromine, chlorine, and fluorine substituents, along with a hydroxymethyl functional group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where selective halogenation and functional group reactivity are critical. The presence of multiple halogens enhances electrophilic substitution versatility, while the hydroxymethyl group offers a site for further derivatization. Its well-defined molecular framework ensures precise reactivity in cross-coupling or nucleophilic displacement reactions. The compound’s stability under standard conditions and compatibility with common organic solvents make it suitable for controlled synthetic applications. Analytical characterization (e.g., NMR, HPLC) confirms high purity, meeting rigorous industrial standards.
BrC1=CC=C(C(=C1CO)Cl)F structure
BrC1=CC=C(C(=C1CO)Cl)F structure
商品名:BrC1=CC=C(C(=C1CO)Cl)F
CAS番号:2092620-31-8
MF:C7H5BrClFO
メガワット:239.469403982162
CID:5074957

BrC1=CC=C(C(=C1CO)Cl)F 化学的及び物理的性質

名前と識別子

    • AT30754
    • (6-BROMO-2-CHLORO-3-FLUOROPHENYL)METHANOL
    • BrC1=CC=C(C(=C1CO)Cl)F
    • インチ: 1S/C7H5BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
    • InChIKey: OPSQDZCAQQUYPK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1CO)Cl)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

BrC1=CC=C(C(=C1CO)Cl)F 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022JKA-250mg
(6-Bromo-2-chloro-3-fluorophenyl)methanol
2092620-31-8 95%
250mg
$824.00 2025-02-17
Aaron
AR022JKA-500mg
(6-Bromo-2-chloro-3-fluorophenyl)methanol
2092620-31-8 95%
500mg
$936.00 2025-02-17

BrC1=CC=C(C(=C1CO)Cl)F 関連文献

BrC1=CC=C(C(=C1CO)Cl)Fに関する追加情報

Recent Advances in the Study of 2092620-31-8 and BrC1=CC=C(C(=C1CO)Cl)F: A Comprehensive Research Brief

The chemical compound with the identifier 2092620-31-8 and the product name BrC1=CC=C(C(=C1CO)Cl)F has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogen-substituted aromatic structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug development.

One of the key areas of investigation has been the compound's interaction with biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. Preliminary in vitro studies have demonstrated that 2092620-31-8 exhibits potent inhibitory activity against specific kinases, suggesting its utility in targeted cancer therapies. Furthermore, the presence of fluorine and chlorine atoms in the BrC1=CC=C(C(=C1CO)Cl)F structure has been linked to enhanced metabolic stability and bioavailability, which are critical factors in drug design.

Recent advancements in synthetic chemistry have enabled the efficient production of 2092620-31-8, allowing for more extensive preclinical evaluations. Researchers have employed high-throughput screening and molecular docking techniques to identify potential binding partners and optimize the compound's efficacy. These efforts have yielded promising results, with the compound showing high selectivity and low toxicity in animal models.

In addition to its therapeutic potential, 2092620-31-8 has also been explored for its applications in diagnostic imaging. The incorporation of radioactive isotopes into its structure has enabled the development of novel imaging probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These probes have demonstrated high specificity for tumor tissues, offering a non-invasive method for cancer detection and monitoring.

Despite these advancements, challenges remain in the clinical translation of 2092620-31-8. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into a viable therapeutic agent.

In conclusion, the compound 2092620-31-8 and its derivative BrC1=CC=C(C(=C1CO)Cl)F represent a promising avenue for drug discovery and development. Continued research into their pharmacological properties and therapeutic applications is expected to yield significant breakthroughs in the treatment of various diseases, including cancer and inflammatory disorders. The integration of advanced computational and experimental techniques will be crucial in unlocking the full potential of these compounds.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd